(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID
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Overview
Description
(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a benzyloxycarbonyl protecting group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the nitrogen atom during chemical reactions, allowing for selective modifications. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
1-[(Benzyloxy)carbonyl]azepane-2-carboxylic acid: Another positional isomer with distinct reactivity and properties.
Uniqueness
The position of the carboxylic acid group at the 3-position provides distinct chemical properties compared to other isomers .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-phenylmethoxycarbonylazepane-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) |
InChI Key |
FDYFMLIBIVYNOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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